1-[3-(BENZENESULFONYL)PYRROLIDIN-1-YL]PENT-4-EN-1-ONE
Description
Properties
IUPAC Name |
1-[3-(benzenesulfonyl)pyrrolidin-1-yl]pent-4-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-2-3-9-15(17)16-11-10-14(12-16)20(18,19)13-7-5-4-6-8-13/h2,4-8,14H,1,3,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJUKNYQULEBON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC(C1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(BENZENESULFONYL)PYRROLIDIN-1-YL]PENT-4-EN-1-ONE typically involves the reaction of pyrrolidine with phenylsulfonyl chloride under basic conditions, followed by the addition of pent-4-en-1-one . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[3-(BENZENESULFONYL)PYRROLIDIN-1-YL]PENT-4-EN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Addition: The double bond in the pent-4-en-1-one moiety can undergo addition reactions with halogens or hydrogen.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and varying temperatures and pressures to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(BENZENESULFONYL)PYRROLIDIN-1-YL]PENT-4-EN-1-ONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 1-[3-(BENZENESULFONYL)PYRROLIDIN-1-YL]PENT-4-EN-1-ONE involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring provides structural stability and enhances binding affinity to biological targets. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
1-(Pyrrolidin-1-yl)pent-4-en-1-one (1h)
- Molecular Formula: C₉H₁₅NO
- Key Features : Lacks the benzenesulfonyl group present in the target compound.
- Synthesis: Achieved via reaction of pyrrolidine with pent-4-enoyl chloride, yielding quantitative synthesis efficiency under reported conditions .
(3E)-4-(1-Pyrrolidinyl)-3-penten-2-one
- Molecular Formula: C₉H₁₅NO
- Key Features : Ketone at position 2 (vs. position 1 in the target compound) and a conjugated double bond (E-configuration) between positions 3 and 4.
- Implications: The altered ketone position and double-bond geometry may affect nucleophilic reactivity (e.g., enolate formation) and interactions with biological targets .
3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride
Structural and Electronic Comparison
Key Observations:
Steric and Electronic Effects :
- The benzenesulfonyl group in the target compound increases molecular weight by ~140 g/mol compared to 1h, likely reducing volatility and enhancing thermal stability.
- The electron-withdrawing sulfonyl group may polarize the adjacent carbonyl, increasing electrophilicity and reactivity toward nucleophiles.
Synthetic Accessibility :
- Compound 1h is synthesized in quantitative yield , suggesting that analogous methods (e.g., acyl chloride reactions) could be adapted for the target compound with additional sulfonylation steps.
The sulfonyl group may improve metabolic stability in biological systems.
Q & A
Q. How can discrepancies in synthetic yield data across studies be systematically addressed?
- Methodological Answer:
- Inter-Lab Reprodubility Studies: Replicate published protocols with internal controls to identify unreported variables (e.g., reagent purity) .
- Meta-Analysis: Use statistical tools to aggregate data from multiple sources and identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
